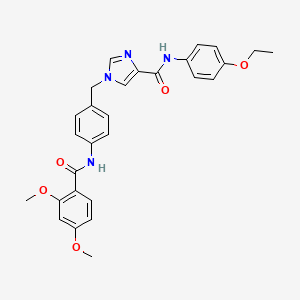
1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic derivative of imidazole, which has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O4
- Molecular Weight : 396.45 g/mol
Synthesis
The synthesis of this compound typically involves the coupling of an imidazole derivative with a benzamide moiety. The synthetic pathway may include steps such as:
- Formation of the imidazole ring.
- Amide coupling with the benzamide derivative.
- Purification through recrystallization or chromatography.
Anticancer Properties
Research has highlighted the anticancer potential of imidazole derivatives, including this compound. In vitro studies have shown that it exhibits significant antiproliferative activity against various cancer cell lines.
- Mechanism of Action : The compound is believed to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. It may target the colchicine binding site on tubulin, similar to other known microtubule inhibitors.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.52 | Induces G2/M phase arrest |
| MDA-MB-231 | 0.74 | Apoptosis induction |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in murine models.
Case Studies
-
Study on Breast Cancer Cells :
- Researchers evaluated the compound's effects on MCF-7 and MDA-MB-231 cells.
- Results indicated significant G2/M phase arrest and increased apoptosis rates compared to control groups.
- Immunofluorescence staining revealed tubulin disruption, supporting the hypothesis that the compound acts as a microtubule destabilizer .
- Anti-inflammatory Assessment :
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of imidazole derivatives, revealing that modifications to the benzamide and ethoxyphenyl groups can significantly enhance biological activity.
Comparative Analysis of Related Compounds
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 1-(Diarylmethyl)-1H-1,2,4-triazole | Antiproliferative | 0.052 |
| Benzophenone derivatives | Microtubule destabilizing | Varies |
| Imidazole derivatives | Anti-inflammatory | Not specified |
Eigenschaften
IUPAC Name |
1-[[4-[(2,4-dimethoxybenzoyl)amino]phenyl]methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-4-37-22-11-9-21(10-12-22)31-28(34)25-17-32(18-29-25)16-19-5-7-20(8-6-19)30-27(33)24-14-13-23(35-2)15-26(24)36-3/h5-15,17-18H,4,16H2,1-3H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUIRZSRRPIQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














